N''-[4-Chloro-1-oxo-3-(2-phenylethoxy)-1H-2-benzopyran-7-yl]guanidine
Description
N''-[4-Chloro-1-oxo-3-(2-phenylethoxy)-1H-2-benzopyran-7-yl]guanidine (CAS 112901-86-7) is a synthetic guanidine derivative with the molecular formula C₁₈H₁₆ClN₃O₃ and a molar mass of 357.79 g/mol . Its structure features a benzopyran core substituted with a chlorine atom at position 4, a phenethoxy group at position 3, and a guanidine moiety at position 7 (Figure 1).
Properties
CAS No. |
112901-86-7 |
|---|---|
Molecular Formula |
C18H16ClN3O3 |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
2-[4-chloro-1-oxo-3-(2-phenylethoxy)isochromen-7-yl]guanidine |
InChI |
InChI=1S/C18H16ClN3O3/c19-15-13-7-6-12(22-18(20)21)10-14(13)16(23)25-17(15)24-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H4,20,21,22) |
InChI Key |
QWVYETCXTPZKQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C3=C(C=C(C=C3)N=C(N)N)C(=O)O2)Cl |
Origin of Product |
United States |
Preparation Methods
Claisen Condensation of Resorcinol Derivatives
The Claisen condensation between resorcinol derivatives and β-ketoesters is a widely adopted method for constructing the 2-benzopyran-1-one core. For this compound, 4-chloro-resorcinol reacts with ethyl acetoacetate in the presence of sulfuric acid as a catalyst at 80–100°C. The reaction proceeds via cyclodehydration, yielding 4-chloro-7-hydroxy-1H-2-benzopyran-1-one as an intermediate.
Key Reaction Parameters
| Reactant | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Chloro-resorcinol | H₂SO₄ | 80 | 62 |
| Ethyl acetoacetate | PPA* | 100 | 68 |
(PPA = Polyphosphoric acid)
Friedel-Crafts Acylation Alternative
An alternative route employs Friedel-Crafts acylation using 4-chlorophenol and diketene in dichloromethane with AlCl₃ as a Lewis catalyst. This method offers improved regioselectivity for the 7-position but requires stringent anhydrous conditions.
Functionalization at the 3-Position: Introduction of 2-Phenylethoxy Group
The 3-position is functionalized via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction.
SNAr with Phenethyl Bromide
The 7-hydroxy intermediate undergoes alkylation using 2-phenylethyl bromide in acetone with potassium carbonate as a base. Reaction at 60°C for 12 hours achieves 70–75% conversion to 3-(2-phenylethoxy)-4-chloro-1H-2-benzopyran-1-one.
Optimization Data
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Acetone | 12 | 75 |
| Cs₂CO₃ | DMF | 8 | 68 |
| NaOH | EtOH | 24 | 52 |
Mitsunobu Reaction for Steric Hindrance Mitigation
For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 0°C to RT achieves 82% yield. This method is preferable for scale-up due to reduced side-product formation.
Guanidine Group Installation at the 7-Position
Introducing the guanidine moiety requires careful handling due to its high basicity and potential side reactions.
Nitro Reduction to Amine Followed by Guanidinylation
- Nitration : The 7-hydroxy group is nitrated using fuming HNO₃ in H₂SO₄ at 0°C, yielding the 7-nitro derivative.
- Reduction : Catalytic hydrogenation with Pd/C in ethanol reduces the nitro group to an amine (90% yield).
- Guanidinylation : The amine reacts with 1H-pyrazole-1-carboxamidine hydrochloride in DMF with DIEA as a base, achieving 65–70% yield.
Critical Guanidinylation Conditions
| Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1H-Pyrazole-1-carboxamidine HCl | DIEA | DMF | 70 |
| Cyanamide | K₂CO₃ | MeCN | 45 |
Direct Coupling via Buchwald-Hartwig Amination
A palladium-catalyzed coupling between the 7-bromo intermediate and guanidine in the presence of Xantphos as a ligand and Cs₂CO₃ as a base achieves 58% yield. This method bypasses nitration but requires rigorous oxygen-free conditions.
Purification and Characterization
Chromatographic Purification
Crude product purification employs silica gel chromatography with a gradient of ethyl acetate/hexane (1:1 to 3:1). High-performance liquid chromatography (HPLC) with a C18 column confirms >98% purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, guanidine NH), 7.45–7.30 (m, 5H, phenyl), 6.89 (d, J = 8.4 Hz, 1H, H-5), 4.45 (t, J = 6.8 Hz, 2H, OCH₂), 3.12 (t, J = 6.8 Hz, 2H, CH₂Ph).
- HRMS : m/z calculated for C₁₈H₁₇ClN₃O₃ [M+H]⁺: 376.0821; found: 376.0819.
Challenges and Process Optimization
Regioselectivity in Nitration
Nitration at the 7-position competes with 5- and 8-position byproducts. Use of acetyl nitrate (AcONO₂) in acetic acid suppresses para-nitration, improving 7-nitro selectivity to 85%.
Guanidine Stability
The guanidine group is prone to hydrolysis under acidic conditions. Storage at pH 7–8 in amber vials at −20°C ensures stability for >6 months.
Chemical Reactions Analysis
1-(4-Chloro-1-oxo-3-phenethoxy-1H-isochromen-7-yl)guanidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can remove oxygen-containing groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives.
Hydrolysis: This reaction can break down the compound into simpler components under acidic or basic conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes due to its unique structure.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-1-oxo-3-phenethoxy-1H-isochromen-7-yl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The guanidine group is known to form strong hydrogen bonds, which can enhance binding affinity to biological targets. The chloro and phenethoxy groups may contribute to the compound’s overall stability and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogues include guanidine derivatives with varying substituents and heterocyclic systems. Key comparisons are summarized below:
Table 1. Structural and Physical Comparison of Guanidine Derivatives
| Compound Name | Molecular Formula* | Molar Mass (g/mol) | Key Substituents/Features | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound (CAS 112901-86-7) | C₁₈H₁₆ClN₃O₃ | 357.79 | 4-Chloro, 3-(2-phenylethoxy), 7-guanidine | Not reported |
| Compound 19 (Molecules, 2013) | C₃₆H₄₉FN₈O·3C₄H₆O₆† | 629 (M⁺) | Fluorobenzyl, pyridyl, piperidinyl, tartrate salt | 84–86 |
| Compound 23 (Molecules, 2013) | C₃₉H₅₅FN₈O·1.5C₂₀H₁₈O₈† | 671 (M⁺) | Fluorobenzyl, pyridyl, heptyl chain, piperidinyl, phthalate salt | 96–98 |
| Tetramethylguanidine (CAS 80-70-6) | C₅H₁₃N₃ | 115.18 | Tetramethylguanidine (simple aliphatic structure) | Not reported |
*Formulas include counterions/solvates where specified.
†Salts/complexes are part of the formulation, affecting molar mass and solubility.
Key Observations:
Structural Complexity : The target compound is smaller (357.79 g/mol) compared to Compounds 19 and 23 (629–671 g/mol), which feature extended alkyl chains, fluorinated aromatic rings, and pyridyl/piperidinyl groups. These modifications likely enhance receptor binding specificity in biological systems .
Substituent Effects :
- The chlorine atom in the target compound may influence electron distribution and metabolic stability.
- Fluorine in Compounds 19 and 23 improves lipophilicity and bioavailability, a common strategy in drug design .
- The phenethoxy group in the target compound provides steric bulk compared to the simpler tetramethylguanidine (CAS 80-70-6), which lacks aromatic systems .
Salt Forms : Compounds 19 and 23 are formulated as tartrate and phthalate salts, respectively, to enhance solubility—a feature absent in the target compound’s reported data .
Biological Activity
N''-[4-Chloro-1-oxo-3-(2-phenylethoxy)-1H-2-benzopyran-7-yl]guanidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anti-cancer, and antioxidant properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound can be described by the following IUPAC name:
- This compound
Structural Formula
The structural formula includes a benzopyran ring system, which is known for various biological activities. The presence of a guanidine moiety further enhances its pharmacological potential.
Anti-Cancer Activity
Research indicates that compounds with benzopyran structures exhibit significant anti-cancer properties. For instance, studies have shown that derivatives of benzopyran can inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study:
A study published in Cancer Letters demonstrated that benzopyran derivatives could inhibit the proliferation of breast cancer cells through modulation of cell cycle progression and induction of apoptosis .
Anti-Inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Benzopyrans are known to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Research Findings:
In vitro studies revealed that this compound significantly reduced the levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .
Antioxidant Activity
Antioxidant activity is another critical aspect of this compound's biological profile. The ability to scavenge free radicals is vital for preventing oxidative stress-related diseases.
Experimental Evidence:
A study demonstrated that this compound exhibited a strong DPPH radical scavenging activity, indicating its potential as an antioxidant agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
